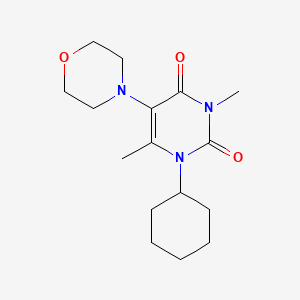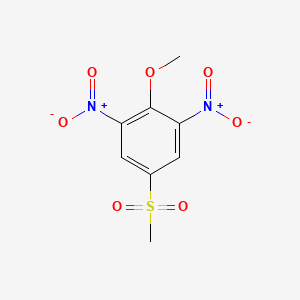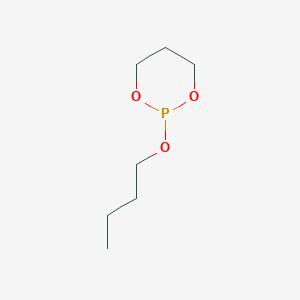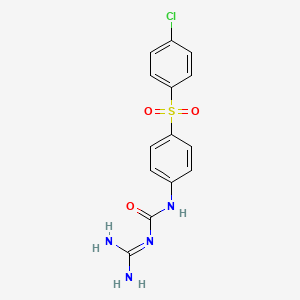
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- is a compound that belongs to the guanidine family, which is known for its versatile functional groups Guanidine compounds are widely recognized for their biological activities and applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- typically involves the reaction of an amine with an activated guanidine precursor. One common method is the guanylation of amines using cyanamides in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with amines in the presence of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods
Industrial production of guanidine compounds often employs scalable and efficient synthetic routes. For example, the use of carbamoyl isothiocyanates as starting materials allows for the creation of multisubstituted guanidines, including aromatic guanidines . These methods are designed to provide high yields and purity, making them suitable for large-scale production.
化学反应分析
Types of Reactions
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfonyl derivatives, while reduction can produce sulfides. Substitution reactions can result in a variety of substituted guanidines .
科学研究应用
Guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- has numerous applications in scientific research:
作用机制
The mechanism of action of guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidinium cation, formed at physiological pH, can interact with negatively charged biological molecules, influencing their function . This interaction can affect various molecular pathways, including enzyme inhibition and receptor modulation .
相似化合物的比较
Similar Compounds
Similar compounds to guanidine, ((p-chlorophenyl)sulfonyl)phenylcarbamoyl- include other guanidine derivatives such as:
S-methylisothiourea: Used as a guanidylating agent.
N,N’,N’'-trisubstituted guanidines: Employed in various synthetic applications.
Cyclic guanidines: Such as 2-aminoimidazolines and 2-amino-1,4,5,6-tetrahydropyrimidines.
Uniqueness
The presence of the p-chlorophenyl and sulfonyl groups enhances its reactivity and versatility in various chemical reactions and biological interactions .
属性
CAS 编号 |
35972-59-9 |
|---|---|
分子式 |
C14H13ClN4O3S |
分子量 |
352.8 g/mol |
IUPAC 名称 |
1-[4-(4-chlorophenyl)sulfonylphenyl]-3-(diaminomethylidene)urea |
InChI |
InChI=1S/C14H13ClN4O3S/c15-9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)18-14(20)19-13(16)17/h1-8H,(H5,16,17,18,19,20) |
InChI 键 |
ZJUPGTACXKZJIA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(4-Methoxybenzene-1-carbothioyl)sulfanyl]butanoic acid](/img/structure/B14677615.png)
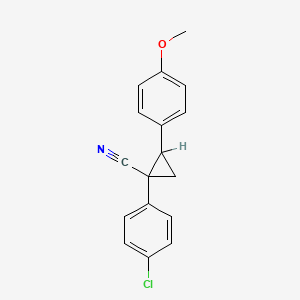
![4-[(E)-(4-Butoxyphenyl)diazenyl]phenyl butanoate](/img/structure/B14677624.png)
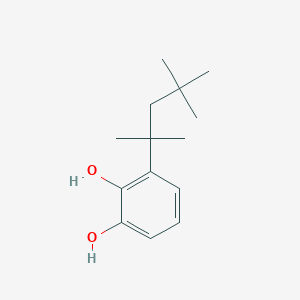
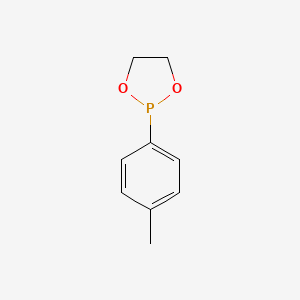
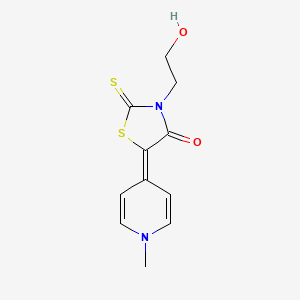
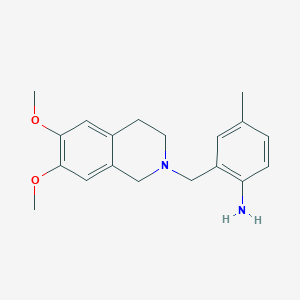
![1-(Propan-2-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14677679.png)
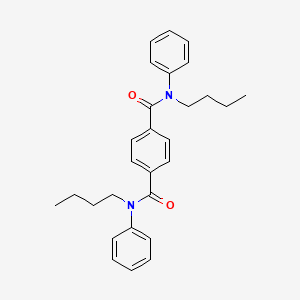
![2-[3-(Trifluoromethyl)anilino]pyridine-3-carbonitrile](/img/structure/B14677684.png)
